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Introduction
HT-2157, also known as SNAP-37889, is a selective, high-affinity, non-peptide antagonist of

the galanin-3 receptor (Gal3).[1][2] Galanin is a neuropeptide implicated in a wide range of

physiological and pathophysiological processes in the central nervous system, including mood,

anxiety, cognition, and addiction.[3] By selectively blocking the Gal3 receptor, HT-2157 offers a

valuable tool for investigating the role of this specific receptor subtype in various neurological

and psychiatric conditions. Preclinical studies have demonstrated the anxiolytic,

antidepressant, and anti-addictive potential of HT-2157, making it a compound of significant

interest in neuroscience research.[2][3] However, it is important to note that human clinical trials

for HT-2157 were terminated due to safety concerns.[2]

Mechanism of Action
HT-2157 acts as a competitive antagonist at the Gal3 receptor.[1][3] The Gal3 receptor is a G-

protein coupled receptor (GPCR) that, upon activation by its endogenous ligand galanin,

inhibits adenylyl cyclase activity.[1][4] This leads to a decrease in intracellular cyclic AMP

(cAMP) levels. By blocking the binding of galanin to the Gal3 receptor, HT-2157 prevents this

downstream signaling cascade. The antagonism of Gal3 receptors by HT-2157 has been

shown to modulate serotonergic neurotransmission, potentially by attenuating the inhibitory

influence of galanin on serotonin (5-HT) release in brain regions like the dorsal raphe nucleus.

[3]
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Quantitative Data Summary
The following tables summarize the key quantitative data for HT-2157 based on preclinical

studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism

Parameter Receptor Species Value Reference

Binding Affinity

(Ki)
Human Gal3 - 17.44 ± 0.01 nM [1][3]

Human Gal1 - > 10,000 nM [1][3]

Human Gal2 - > 10,000 nM [1][3]

Functional

Antagonism (Kb)
Human Gal3 - 29 nM [3]

Table 2: In Vivo Efficacy in Behavioral Models
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Behavioral
Model

Species
Dose Range
(mg/kg)

Route of
Administrat
ion

Observed
Effect

Reference

Vogel

Punished

Drinking Test

Rat 3, 10 Oral (p.o.)

Increased

punished

drinking

(anxiolytic-

like)

[3][4]

Forced Swim

Test
Rat 3, 10 Oral (p.o.)

Reduced

immobility

time

(antidepressa

nt-like)

[4]

Social

Interaction

Test

Rat 3, 10, 30 Oral (p.o.)

Increased

social

interaction

time

(anxiolytic-

like)

[3]

Operant

Responding

for Ethanol

Rat 30
Intraperitonea

l (i.p.)

Reduced

operant

responding

for ethanol

[1]

Morphine

Self-

Administratio

n

Mouse 30
Intraperitonea

l (i.p.)

Reduced

morphine

self-

administratio

n

[5]

Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Gal3 Receptor Affinity
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Objective: To determine the binding affinity (Ki) of HT-2157 for the human Gal3 receptor.

Materials:

Membranes from cells transiently expressing the human Gal3 receptor (e.g., LMTK- cells).

[1][3]

Radioligand: [¹²⁵I]-Galanin.

HT-2157.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

Scintillation fluid and counter.

Protocol:

Prepare serial dilutions of HT-2157.

In a 96-well plate, add cell membranes, [¹²⁵I]-Galanin (at a concentration near its Kd), and

varying concentrations of HT-2157 or vehicle.

For non-specific binding determination, add a high concentration of unlabeled galanin.

Incubate at room temperature for a specified time (e.g., 60-90 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C).

Wash the filters with ice-cold binding buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding and determine the IC₅₀ value for HT-2157.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: Inhibition of Adenylyl Cyclase
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Objective: To assess the functional antagonist activity of HT-2157 at the Gal3 receptor.[1][4]

Materials:

Cells co-transfected with the human Gal3 receptor and a G-protein (e.g., Gαz) in a

suitable cell line (e.g., modified HEK-293 cells).[1]

Galanin.

HT-2157.

Forskolin (to stimulate adenylyl cyclase).

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Protocol:

Culture the transfected cells to an appropriate density.

Pre-incubate the cells with varying concentrations of HT-2157 or vehicle for a specified

time (e.g., 15-30 minutes).

Add a fixed concentration of galanin to stimulate the Gal3 receptor, in the presence of

forskolin.

Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit.

Generate concentration-response curves for galanin in the presence and absence of

different concentrations of HT-2157.

Perform a Schild analysis to determine the pA₂ or Kb value, which quantifies the potency

of the antagonist. A Schild regression slope close to 1 is indicative of competitive

antagonism.[3]

In Vivo Protocols
1. Vogel Punished Drinking Test (Anxiolytic-like Effects)
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Objective: To evaluate the anxiolytic-like properties of HT-2157 in rats.[3][4]

Materials:

Male rats (e.g., Sprague-Dawley).

Vogel test apparatus (a chamber with a drinking spout connected to a shock generator).

HT-2157.

Vehicle control.

Protocol:

Water-deprive the rats for 48 hours prior to the test.

Administer HT-2157 (e.g., 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the test.

Place the rat in the Vogel test chamber.

For a set period (e.g., 5 minutes), every 20th lick of the drinking spout results in a mild foot

shock.

Record the total number of licks and the number of shocks received.

An increase in the number of licks and shocks in the HT-2157 treated group compared to

the vehicle group indicates an anxiolytic-like effect.

2. Forced Swim Test (Antidepressant-like Effects)

Objective: To assess the antidepressant-like effects of HT-2157 in rats.[4]

Materials:

Male rats (e.g., Wistar).

A cylindrical container filled with water (24-25°C).

HT-2157.
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Vehicle control.

Protocol:

On day 1 (pre-test), place each rat in the water cylinder for 15 minutes.

On day 2 (test day), administer HT-2157 (e.g., 3, 10 mg/kg, p.o.) or vehicle 60 minutes

before the test.

Place the rat in the water cylinder for 5 minutes.

Record the duration of immobility (the time the rat spends floating with minimal

movements to keep its head above water).

A significant reduction in immobility time in the HT-2157 treated group compared to the

vehicle group suggests an antidepressant-like effect.

3. Operant Responding for Ethanol (Anti-addictive Properties)

Objective: To investigate the effect of HT-2157 on the motivation to consume ethanol in

alcohol-preferring rats.[1]

Materials:

Alcohol-preferring rats (e.g., iP rats).

Operant conditioning chambers equipped with two levers and a liquid dispenser.

Ethanol solution (e.g., 10% v/v).

HT-2157.

Vehicle control.

Protocol:

Train the rats to self-administer the ethanol solution by pressing the active lever. The

inactive lever has no consequence.
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Once stable responding is achieved, on the test day, administer HT-2157 (e.g., 30 mg/kg,

i.p.) or vehicle 30-60 minutes before the session.

Place the rat in the operant chamber and record the number of presses on both the active

and inactive levers for the duration of the session (e.g., 30 minutes).

A decrease in active lever pressing in the HT-2157 treated group compared to the vehicle

group indicates a reduction in the motivation to consume ethanol.
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Caption: HT-2157 antagonizes the Gal3 receptor, preventing galanin-mediated inhibition of

adenylyl cyclase.
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Caption: A generalized workflow for in vivo behavioral studies using HT-2157.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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